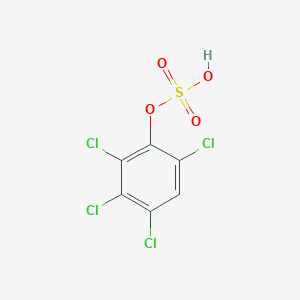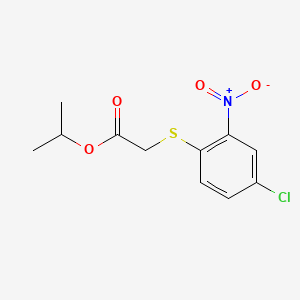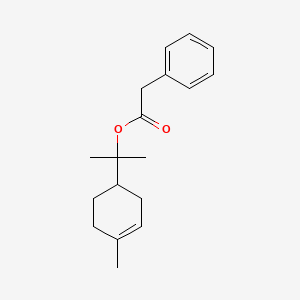
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate is an organic compound with the molecular formula C14H24O2 It is known for its unique structural features, which include a cyclohexene ring and a phenylacetate group
Métodos De Preparación
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate typically involves the esterification of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the phenylacetate group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism by which 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate can be compared with similar compounds such as:
Terpinyl isobutyrate: Similar in structure but with different ester groups, leading to variations in chemical reactivity and applications.
p-Menth-1-en-8-yl isobutyrate: Another structurally related compound with distinct properties and uses.
4-Acetyl-1-methylcyclohexene: Shares the cyclohexene ring but differs in functional groups, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propiedades
Número CAS |
71648-36-7 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-14-9-11-16(12-10-14)18(2,3)20-17(19)13-15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
Clave InChI |
DIRWDZLUWISLGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


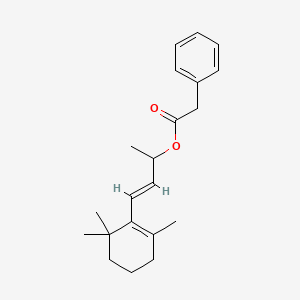
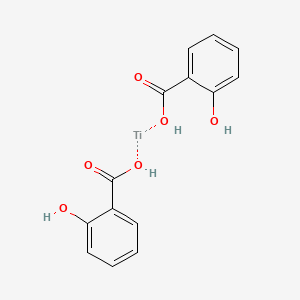
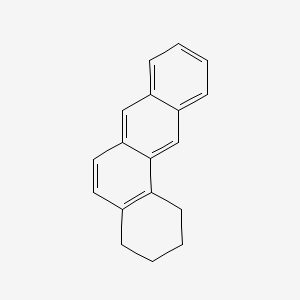

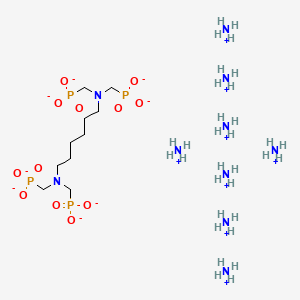


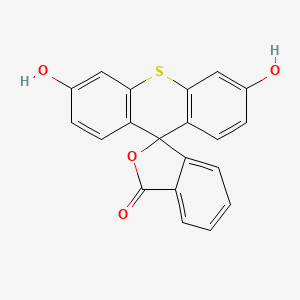
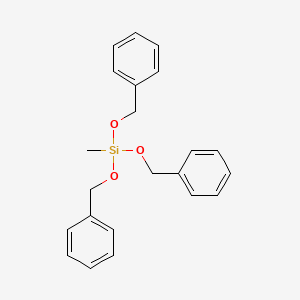

![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
